molecular formula C37H40N2O6 B12784147 Racemosidine B CAS No. 1236805-06-3

Racemosidine B

Cat. No.: B12784147
CAS No.: 1236805-06-3
M. Wt: 608.7 g/mol
InChI Key: DQFIZQYILFTDPW-WDYNHAJCSA-N
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Properties

CAS No.

1236805-06-3

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

IUPAC Name

(1R,16S)-9,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaen-10-ol

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-20-32(42-4)34-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(19-30(40)36(37)43-5)13-15-39(2)29(35)17-23-8-11-31(41-3)33(18-23)45-34/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1

InChI Key

DQFIZQYILFTDPW-WDYNHAJCSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5OC)O)C)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5OC)O)C)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Racemosidine B undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield partially or fully reduced bisbenzylisoquinoline derivatives .

Scientific Research Applications

Racemosidine B has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Racemosidine B is unique due to its specific stereochemistry and the presence of multiple methoxy groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Q & A

Basic Research Questions

Q. How should researchers design an initial experimental protocol for isolating Racemosidine B from natural sources?

  • Methodological Answer : Begin with a comprehensive literature review to identify existing isolation protocols and solvent systems. Optimize extraction parameters (e.g., temperature, pH) based on physicochemical properties. Validate reproducibility by including detailed procedural steps (e.g., chromatography conditions, purity thresholds) and cross-referencing primary sources. Document sample preparation protocols rigorously, including buffer compositions and staining methods if applicable .

Q. What methodologies are recommended for characterizing the structural properties of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques (NMR, MS, IR) and crystallography. Cross-validate results against published data for known analogs. For novel structural features, provide supplementary evidence (e.g., 2D-NMR correlations, high-resolution mass spectra) following journal guidelines to ensure transparency. Avoid overcrowding figures with excessive chemical structures; prioritize clarity .

Q. How can researchers formulate hypothesis-driven questions about this compound’s biological activity?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with gaps in existing literature. For example: “Given this compound’s reported inhibition of [Target X], how does its binding affinity compare to structurally related alkaloids under varying pH conditions?” Incorporate background studies logically to justify hypotheses without overstating prior findings .

Q. What ethical considerations are critical when designing in vitro studies involving this compound?

  • Methodological Answer : Adhere to institutional ethics guidelines for cell-line sourcing and experimental protocols. Include control groups, disclose potential conflicts of interest, and validate cytotoxicity thresholds using established assays (e.g., MTT). For human-derived cell lines, ensure compliance with consent and confidentiality agreements .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to identify variables (e.g., assay conditions, cell-line origins) contributing to contradictions. Apply false discovery rate (FDR) control to adjust for multiple comparisons in high-throughput datasets. Replicate experiments under standardized conditions, documenting batch-to-batch variability in compound purity .

Q. What advanced statistical models are suitable for analyzing this compound’s dose-response relationships in complex pharmacological assays?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) with bootstrap validation to assess confidence intervals. For multi-parametric data (e.g., synergy studies), apply multivariate analysis or machine learning algorithms. Justify sample sizes using power analysis and minimal clinically important differences (MCID) to reduce Type II errors .

Q. How should researchers optimize synthetic routes for this compound analogs while ensuring reproducibility?

  • Methodological Answer : Employ design-of-experiments (DoE) methodologies to evaluate reaction parameters (e.g., catalysts, solvents). Validate synthetic intermediates via orthogonal characterization (e.g., HPLC purity, chiral chromatography). Publish detailed protocols in supplementary materials, including failure cases to aid reproducibility .

Q. What strategies improve the integration of multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Address batch effects with normalization algorithms (e.g., Combat). Deposit raw data in public repositories (e.g., GEO, PRIDE) with metadata compliant with FAIR principles .

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